molecular formula C26H21NO4 B15023735 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B15023735
M. Wt: 411.4 g/mol
InChI Key: YFLJHJIJGOFQKL-UHFFFAOYSA-N
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Description

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzofuran ring, a methylphenyl group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid method provides a high yield and is eco-friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Similar structure but lacks the benzofuran and prop-2-en-1-yloxy groups.

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Contains a chloro and nitro group, making it structurally different but functionally similar.

Uniqueness

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C26H21NO4/c1-3-16-30-20-14-12-19(13-15-20)26(29)27-23-21-6-4-5-7-22(21)31-25(23)24(28)18-10-8-17(2)9-11-18/h3-15H,1,16H2,2H3,(H,27,29)

InChI Key

YFLJHJIJGOFQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

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